Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
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Overview
Description
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate is a chemical compound with the molecular formula C11H9ClO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Mechanism of Action
Target of Action
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate is a derivative of thiophene, a class of heterocyclic compounds that have shown a wide range of therapeutic properties . Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Mode of Action
Given its structural similarity to other thiophene derivatives, it may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
Its molecular weight is 24071 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Thiophene derivatives have been reported to have a wide range of effects due to their diverse therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate can be compared with other benzo[b]thiophene derivatives such as:
Methyl 2-(benzo[b]thiophen-3-yl)acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Methyl 2-(5-methylbenzo[b]thiophen-3-yl)acetate: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of the chlorine atom, which can enhance its reactivity and potentially improve its biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(5-chloro-1-benzothiophen-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFDIBIIXZVEBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC2=C1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381579 |
Source
|
Record name | methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95834-67-6 |
Source
|
Record name | methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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